An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide: Synthesis, Characterization, and Applications
Abstract
Thiazole-2-carbothioic acid amide, also known as 2-Thiazolecarbothioamide, is a heterocyclic organic compound featuring a core thiazole ring substituted at the 2-position with a carbothioamide group. This molecule serves as a versatile building block in medicinal and agricultural chemistry.[1] Its unique structural arrangement imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of Thiazole-2-carbothioic acid amide, with a focus on its role in the development of novel therapeutic agents and agrochemicals.[1][2]
Molecular Structure and Physicochemical Properties
Thiazole-2-carbothioic acid amide is characterized by a five-membered aromatic thiazole ring containing one sulfur and one nitrogen atom, with a thioamide functional group (-C(=S)NH₂) attached to the carbon atom positioned between the heteroatoms (C2).
The presence of the electron-rich thiazole ring and the reactive thioamide group defines the molecule's chemical behavior. The thiazole nucleus is a key pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The thioamide group is a bioisostere of the amide group and is often employed in drug design to modulate properties like solubility, stability, and receptor binding affinity.
Table 1: Physicochemical Properties of Thiazole-2-carbothioic acid amide
| Property | Value | Reference |
| IUPAC Name | 1,3-thiazole-2-carbothioamide | |
| Synonyms | 2-Thiazolecarbothioamide | [1] |
| CAS Number | 60758-41-0 | [1] |
| Molecular Formula | C₄H₄N₂S₂ | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Characterization
Conceptual Synthesis Protocol: Thionation of 2-Cyanothiazole
The conversion of a nitrile to a thioamide (thionation) is the key synthetic step. This can be achieved using various thionating agents. A common and effective method involves the use of hydrogen sulfide (H₂S) or its solid surrogates.
Principle of the Reaction: The reaction proceeds via the nucleophilic addition of a sulfide species to the electrophilic carbon of the nitrile group. This transformation is often catalyzed by a base, such as an amine, which activates the H₂S or facilitates the reaction.
Step-by-Step Methodology:
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Dissolution: Dissolve 2-cyanothiazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine. The choice of solvent is critical to ensure the solubility of the starting material and to facilitate the reaction with the gaseous or solid thionating agent.
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Addition of Base and H₂S Source: Add a catalytic amount of a suitable base, such as triethylamine or pyridine (which can also serve as the solvent). Introduce the sulfur source. This can be done by bubbling hydrogen sulfide gas through the solution or by adding a solid H₂S equivalent like sodium hydrosulfide (NaSH).[3] Using a solid source is often preferred for safety and ease of handling.[3]
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting nitrile and the formation of the product.
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Workup and Isolation: Upon completion, the reaction is typically quenched by pouring the mixture into water. This precipitates the crude product, as thioamides are generally less soluble in water than their nitrile precursors.
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Purification: The precipitated solid is collected by filtration, washed with water to remove residual solvent and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Thiazole-2-carbothioic acid amide.
Characterization Workflow
To confirm the identity and purity of the synthesized Thiazole-2-carbothioic acid amide, a standard battery of spectroscopic and analytical techniques would be employed. This workflow represents a self-validating system, where each analysis provides complementary information to build a complete structural picture.
Caption: Experimental workflow for the synthesis and characterization of Thiazole-2-carbothioic acid amide.
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¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the presence of the thiazole ring protons and the amide (-NH₂) protons, showing characteristic chemical shifts and coupling patterns.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would identify all four unique carbon atoms in the molecule, including the distinct chemical shift of the thiocarbonyl (C=S) carbon.
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FTIR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amide group (typically 3100-3400 cm⁻¹) and the C=S (thiocarbonyl) stretch.
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Mass Spectrometry (MS): Would determine the molecular weight of the compound, confirming the molecular formula C₄H₄N₂S₂ by showing the molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺).
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Elemental Analysis: Would determine the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₄H₄N₂S₂.
Applications in Drug Development and Agrochemicals
Thiazole-2-carbothioic acid amide is primarily utilized as a chemical intermediate or a building block in the synthesis of more elaborate molecules for the pharmaceutical and agricultural industries.[1][2]
Pharmaceutical Development
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of drugs. Thiazole-2-carbothioic acid amide provides a reactive handle to construct molecules targeting various diseases.
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Antimicrobial Agents: The core structure is used to synthesize novel compounds with potential antibacterial and antifungal properties.[2]
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Anticancer Agents: Thiazole derivatives are key components of several anticancer drugs. This building block can be used in the synthesis of kinase inhibitors or other targeted therapies.
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Enzyme Inhibition: As a versatile intermediate, it is used to develop compounds for biochemical research aimed at understanding metabolic pathways through enzyme inhibition.
The general pathway involves using the thioamide group or the thiazole ring as a scaffold to add other pharmacophoric elements, thereby creating a library of new chemical entities for biological screening.
Caption: Role of Thiazole-2-carbothioic acid amide in a typical drug discovery workflow.
Agrochemical Chemistry
In agriculture, nitrogen- and sulfur-containing heterocyclic compounds are frequently used as active ingredients in pesticides. Thiazole-2-carbothioic acid amide serves as a precursor for:
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Fungicides and Herbicides: Its structure is incorporated into more complex molecules designed to protect crops from fungal diseases and unwanted weeds, contributing to improved agricultural yields.[1][2]
Conclusion
Thiazole-2-carbothioic acid amide is a foundational chemical entity whose value lies not in its own end-use biological activity, but in its role as a versatile and reactive building block. Its straightforward, albeit sparsely documented, synthesis and the dual chemical utility of its thiazole and thioamide moieties make it a significant tool for researchers in synthetic, medicinal, and agricultural chemistry. The continued exploration of derivatives synthesized from this compound holds promise for the development of novel and effective solutions for healthcare and crop protection.
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